CES2 Inhibitory Potency: 75- to 257-Fold Superior to Clinically Relevant CES2 Inhibitors
1173417-71-4 inhibits human CES2 with an IC50 of 20 nM and a Ki of 42 nM in human liver microsomes using fluorescein diacetate as the probe substrate [1]. In contrast, the clinically used uricosuric agents benzbromarone and lesinurad inhibit CES2 with Ki values of 5,150 nM and 2,940 nM, respectively [2]. The anti-diarrheal agent loperamide, a widely used CES2 reference inhibitor, exhibits a Ki of 1,500 nM [3]. Thus, 1173417-71-4 is 257-fold more potent than benzbromarone, 147-fold more potent than lesinurad, and 75-fold more potent than loperamide at the CES2 target.
| Evidence Dimension | CES2 inhibitory potency (Ki / IC50) |
|---|---|
| Target Compound Data | IC50 = 20 nM; Ki = 42 nM |
| Comparator Or Baseline | Benzbromarone Ki = 5,150 nM; Lesinurad Ki = 2,940 nM; Loperamide Ki = 1,500 nM |
| Quantified Difference | 75-fold to 257-fold greater potency |
| Conditions | Human liver microsomes; fluorescein diacetate substrate; 10 min preincubation (Target Compound); in vitro CES inhibition assays (Comparators) |
Why This Matters
The >75-fold potency advantage enables complete CES2 inhibition at low-nanomolar concentrations where comparator compounds remain inactive, minimizing off-target pharmacology in mechanistic studies.
- [1] BindingDB Entry BDBM50154561. IC50 = 20 nM and Ki = 42 nM for human CES2 in liver microsomes. View Source
- [2] Liang Z, et al. Evaluation of the inhibitory effects of antigout drugs on human carboxylesterases in vitro. Toxicol In Vitro. 2024;98:105833. Benzbromarone CES2 Ki = 5.15 μM (5,150 nM); Lesinurad CES2 Ki = 2.94 μM (2,940 nM). View Source
- [3] Quinney SK, et al. Hydrolysis of capecitabine to 5′-deoxy-5-fluorocytidine by human carboxylesterases and inhibition by loperamide. J Pharmacol Exp Ther. 2005;313(3):1011-1016. Loperamide CES2 Ki = 1.5 μM (1,500 nM). View Source
